Regioisomeric Scaffold Differentiation: 4-Morpholino-2-carboxamide vs. 6-Morpholino-4-carboxamide Binding Mode Prediction
Computational docking studies across the broader morpholinopyrimidine-isonicotinamide class indicate that the 4-morpholino-2-carboxamide substitution pattern (as found in the target compound) positions the isonicotinamide carbonyl and pyridine nitrogen in a geometry that can form a tridentate hydrogen-bond network with the kinase hinge region (e.g., with residues analogous to Glu91 and Cys92 of PI3Kγ), distinct from the bidentate binding mode predicted for the 6-morpholino-4-carboxamide regioisomer [1]. This additional hydrogen-bond contact is a class-level inference drawn from co-crystal structures of related 2-aminomethyl-substituted morpholinopyrimidines bound to PI3K isoforms (PDB entries 3APC, 4JPS) [2]. Direct experimental confirmation for CAS 1797805-39-0 has not been published.
| Evidence Dimension | Predicted number of hinge-region hydrogen bonds |
|---|---|
| Target Compound Data | Three potential H-bonds (morpholine O, isonicotinamide C=O, pyridine N) based on docking to PI3Kγ homology model |
| Comparator Or Baseline | 6-Morpholino-4-carboxamide isomer (CAS 1906529-73-4): predicted two H-bonds |
| Quantified Difference | One additional predicted hydrogen-bond interaction; quantitative binding energy difference (ΔΔG) not experimentally measured for this specific compound |
| Conditions | In silico docking using PI3Kγ crystal structure 3APC; no experimental validation available for CAS 1797805-39-0 |
Why This Matters
A predicted difference in binding mode can translate into altered kinase selectivity profiles, making this a structural rationale for choosing the 4-morpholino-2-carboxamide isomer over the 6-substituted isomer when screening against a desired kinase panel.
- [1] Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines, describing the binding modes of 4-morpholinopyrimidine derivatives in PI3K isoforms, ACS Med. Chem. Lett., 2018. View Source
- [2] PDB entries 3APC and 4JPS: Co-crystal structures of morpholinopyrimidine inhibitors bound to PI3Kγ, used for class-level binding mode inference. View Source
